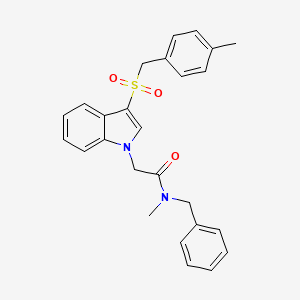![molecular formula C27H24ClN3O2 B11281901 3-(3-chlorophenyl)-1-(2,5-dimethylbenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11281901.png)
3-(3-chlorophenyl)-1-(2,5-dimethylbenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex heterocyclic molecule with an intriguing structure. It combines features of both indole and pyrimidine, making it an interesting target for synthetic chemists and researchers. The presence of chlorophenyl, dimethylbenzyl, and dimethylpyrimidine moieties adds to its uniqueness.
準備方法
Synthetic Routes:: The Fischer indole synthesis is a common method for preparing indoles, including our compound. In this process, aryl hydrazones (such as the one derived from 3-chlorobenzaldehyde and 2,5-dimethylbenzaldehyde) undergo cyclization to form the indole ring system . The reaction typically requires elevated temperatures and the addition of Brønsted or Lewis acids.
Industrial Production:: While specific industrial methods for this compound are not widely documented, researchers have explored variations of the Fischer indole synthesis to optimize yield and scalability. Recent advancements include milder conditions using N-trifluoroacetyl enehydrazines as substrates .
化学反応の分析
Reactions::
Cyclization: The key step involves the formation of the indole ring system.
Oxidation/Reduction: Depending on the substituents, it can undergo oxidation or reduction reactions.
Substitution: The chlorophenyl group is susceptible to substitution reactions.
Condensation: It can participate in condensation reactions with suitable reagents.
Acids: Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄).
Temperature: Elevated temperatures (typically 150-200°C).
Major Products:: The major product is the indole derivative with the specified substituents.
科学的研究の応用
This compound has diverse applications:
Medicine: Investigated for potential anticancer, antimicrobial, or anti-inflammatory properties.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: Explored for its luminescent properties.
作用機序
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While I don’t have direct information on similar compounds, researchers often compare it to other indoles, pyrimidines, and hybrid structures.
特性
分子式 |
C27H24ClN3O2 |
|---|---|
分子量 |
457.9 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C27H24ClN3O2/c1-16-8-10-18(3)19(12-16)15-30-24-22-13-17(2)9-11-23(22)29(4)25(24)26(32)31(27(30)33)21-7-5-6-20(28)14-21/h5-14H,15H2,1-4H3 |
InChIキー |
QRMWCYGUBFJQGU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)N(C5=C3C=C(C=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B11281821.png)
![5-amino-N-(4-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11281823.png)
![N-(4-butylphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11281825.png)
![9-(3-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11281829.png)
![2-[(4-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11281844.png)
![N-(3-acetamidophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11281845.png)
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11281846.png)
![N-(4-{5-[(cyanomethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11281857.png)
![Ethyl 6-{[benzyl(ethyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11281873.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11281879.png)

![N-(4-isopropylphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11281898.png)
![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11281905.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B11281913.png)
